molecular formula C7H13ClO2S B13178499 1-Cyclobutylpropane-1-sulfonyl chloride

1-Cyclobutylpropane-1-sulfonyl chloride

Cat. No.: B13178499
M. Wt: 196.70 g/mol
InChI Key: VCFONOCDHIBLPT-UHFFFAOYSA-N
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Description

1-Cyclobutylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane backbone, which is further connected to a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. The reaction proceeds through oxidative chlorination, converting thiols directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl₄) in combination with hydrogen peroxide has been reported to yield high-purity sulfonyl chlorides with excellent efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: Conversion of thiols to sulfonyl chlorides.

    Substitution: Reaction with nucleophiles such as amines to form sulfonamides.

    Reduction: Although less common, reduction reactions can convert sulfonyl chlorides to sulfides.

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl azides: Formed through reactions with sodium azide.

Scientific Research Applications

1-Cyclobutylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclobutylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of sulfonamide and sulfonyl azide derivatives. These reactions typically proceed through nucleophilic substitution mechanisms, where the sulfonyl chloride group is replaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Cyclopropylpropane-1-sulfonyl chloride
  • Cyclopentylpropane-1-sulfonyl chloride
  • Cyclohexylpropane-1-sulfonyl chloride

Comparison: 1-Cyclobutylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-cyclobutylpropane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3

InChI Key

VCFONOCDHIBLPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC1)S(=O)(=O)Cl

Origin of Product

United States

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